1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)-
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Overview
Description
1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- is a chemical compound with a complex structure that includes a piperidine ring, an acetamide group, and a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: This compound has a similar phenylmethoxy group but lacks the piperidine and acetamide functionalities.
Phenylacetic acid: This compound has a phenyl group attached to an acetic acid moiety but lacks the methoxy and piperidine groups.
Uniqueness
1-Piperidineacetamide, N-(2,6-dimethyl-4-(phenylmethoxy)phenyl)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and the acetamide group makes it a versatile scaffold for drug design and other applications.
Properties
CAS No. |
18312-80-6 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-(2,6-dimethyl-4-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-13-20(26-16-19-9-5-3-6-10-19)14-18(2)22(17)23-21(25)15-24-11-7-4-8-12-24/h3,5-6,9-10,13-14H,4,7-8,11-12,15-16H2,1-2H3,(H,23,25) |
InChI Key |
PCZNZHIMFKJZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CN2CCCCC2)C)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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